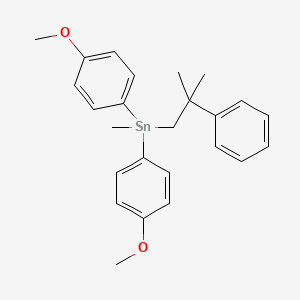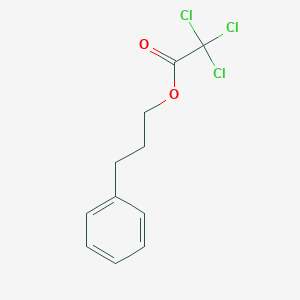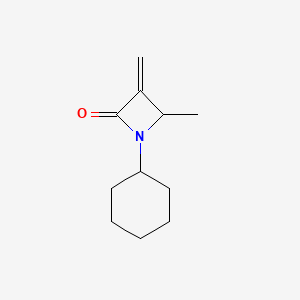![molecular formula C20H30S2 B14444247 2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) CAS No. 73035-97-9](/img/structure/B14444247.png)
2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its two sulfur atoms bridging two identical bicyclo[2.2.1]hept-2-ene units, each substituted with three methyl groups at the 1 and 7 positions. The presence of sulfur bridges imparts distinct chemical properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene with sulfur-containing reagents. One common method includes the use of disulfide compounds under controlled conditions to form the sulfur bridges. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) undergoes various chemical reactions, including:
Oxidation: The sulfur bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridges, yielding the corresponding thiols.
Substitution: The bicyclic units can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) finds applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) exerts its effects is primarily through its sulfur bridges. These bridges can undergo redox reactions, making the compound a potential antioxidant. The molecular targets and pathways involved include interactions with reactive oxygen species and enzymes involved in redox homeostasis.
相似化合物的比较
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Lacks the sulfur bridges, making it less reactive in redox reactions.
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one: Contains a carbonyl group, leading to different reactivity.
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-5-ene): Similar structure but with different positions of double bonds.
Uniqueness
The presence of sulfur bridges in 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[221]hept-2-ene) imparts unique redox properties, making it distinct from other similar compounds
属性
CAS 编号 |
73035-97-9 |
|---|---|
分子式 |
C20H30S2 |
分子量 |
334.6 g/mol |
IUPAC 名称 |
1,7,7-trimethyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)disulfanyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C20H30S2/c1-17(2)13-7-9-19(17,5)15(11-13)21-22-16-12-14-8-10-20(16,6)18(14,3)4/h11-14H,7-10H2,1-6H3 |
InChI 键 |
BARCMEPVECNDSG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(=C2)SSC3=CC4CCC3(C4(C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


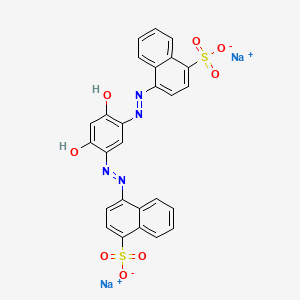
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
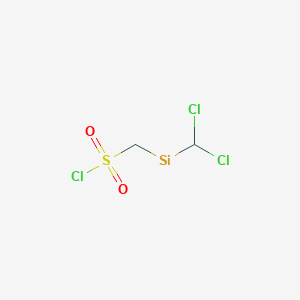

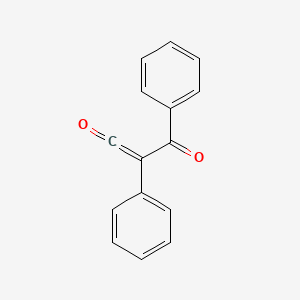

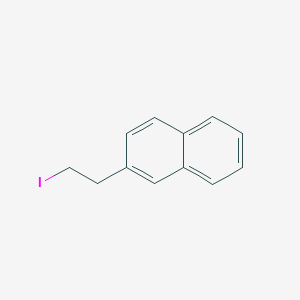
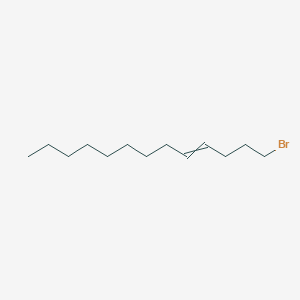
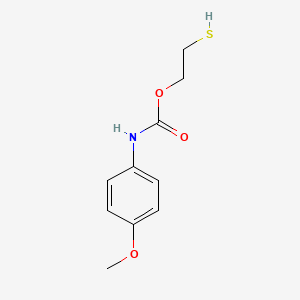
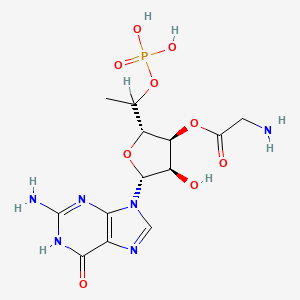
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
